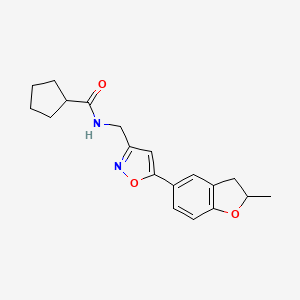

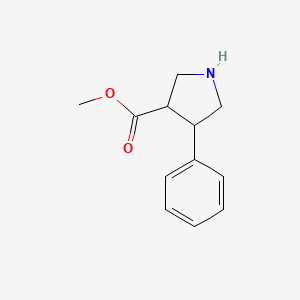

![molecular formula C17H17N3OS B2879124 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide CAS No. 863589-01-9](/img/structure/B2879124.png)

3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide” is a complex organic molecule that contains a thiazolo[5,4-b]pyridine moiety . Thiazolo[5,4-b]pyridine derivatives are known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, thiazolo[5,4-b]pyridines can be synthesized from commercially available substances in several steps . The process generally involves the use of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for characterization .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and HRMS, which are commonly used for the characterization of N-heterocyclic compounds .Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Darwish, Kheder, and Farag (2010) discusses the synthesis of pyridine-based heterocycles, including compounds similar to 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide, demonstrating their moderate antimicrobial activity. This research provides a foundation for understanding the compound's potential in developing antimicrobial agents Darwish, Kheder, & Farag, 2010.

Anticancer Applications

Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, and Mabkhot (2017) explored the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents. The study highlighted compounds exhibiting significant anticancer activity against the Hepatocellular carcinoma cell line (HepG-2), underscoring the relevance of such compounds in cancer research Gomha et al., 2017.

Heterocyclic Synthesis and Biological Activities

Further investigations into the synthesis of heterocyclic compounds reveal their diverse biological activities. Farag, Kheder, and Mabkhot (2009) reported on the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, indicating moderate antimicrobial effects Farag, Kheder, & Mabkhot, 2009.

Mechanism of Action

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which it belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .

Mode of Action

Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, may become the factors of crucial importance .

Biochemical Pathways

Thiazolo[4,5-b]pyridines are known to have multifaceted pharmacological effects and therapeutic applications . They are often of much greater interest in terms of physiological action than related monocyclic compounds .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Action Environment

The synthesis of thiazolo[4,5-b]pyridines has been developed over the last years, suggesting that the production process may have been optimized for various environmental conditions .

Biochemical Analysis

Biochemical Properties

It has been reported that thiazolo[5,4-b]pyridines, the class of compounds to which it belongs, have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them an important target for this compound .

Cellular Effects

In cellular contexts, 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its inhibitory effects on PI3Ks suggest that it could play a role in regulating these enzymes’ diverse cellular functions .

Molecular Mechanism

At the molecular level, this compound is believed to exert its effects through binding interactions with biomolecules, such as PI3Ks . By inhibiting these enzymes, it could potentially influence various cellular processes, including changes in gene expression .

Metabolic Pathways

Given its inhibitory effects on PI3Ks, it could potentially interact with enzymes or cofactors in pathways regulated by these enzymes .

properties

IUPAC Name |

3-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-11(2)10-15(21)19-13-7-5-12(6-8-13)16-20-14-4-3-9-18-17(14)22-16/h3-9,11H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWNGKNAPBJSDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

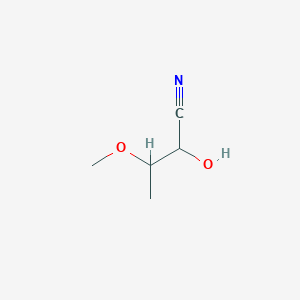

![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879043.png)

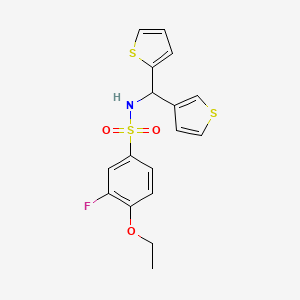

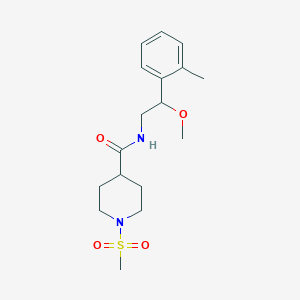

![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2879047.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol](/img/structure/B2879048.png)

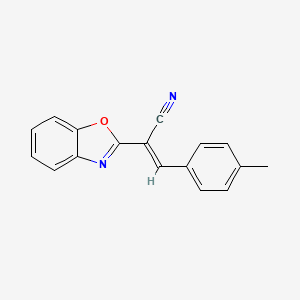

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide](/img/structure/B2879050.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2879056.png)

![4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2879060.png)

![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-morpholin-4-ylmethanone](/img/structure/B2879061.png)

![2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2879064.png)